![molecular formula C10H12N2O8 B14415235 2,2'-[(3,5-Dinitro-1,2-phenylene)bis(oxy)]di(ethan-1-ol) CAS No. 83257-94-7](/img/structure/B14415235.png)
2,2'-[(3,5-Dinitro-1,2-phenylene)bis(oxy)]di(ethan-1-ol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-[(3,5-Dinitro-1,2-phenylene)bis(oxy)]di(ethan-1-ol) is a chemical compound characterized by its unique structure, which includes two nitro groups attached to a phenylene ring, connected via ether linkages to ethan-1-ol groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(3,5-Dinitro-1,2-phenylene)bis(oxy)]di(ethan-1-ol) typically involves the nitration of a phenylene derivative followed by etherification with ethan-1-ol. The reaction conditions often require the use of strong acids, such as sulfuric acid, to facilitate the nitration process. The etherification step may involve the use of catalysts to promote the formation of the ether bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and etherification processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-[(3,5-Dinitro-1,2-phenylene)bis(oxy)]di(ethan-1-ol) can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyl groups can participate in substitution reactions, forming esters or ethers.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Acid chlorides or alkyl halides in the presence of a base.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of esters or ethers.
Applications De Recherche Scientifique
2,2’-[(3,5-Dinitro-1,2-phenylene)bis(oxy)]di(ethan-1-ol) has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism by which 2,2’-[(3,5-Dinitro-1,2-phenylene)bis(oxy)]di(ethan-1-ol) exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, altering the activity of target molecules. The ether linkages provide structural stability, allowing the compound to interact with various biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2’-[(2-Hydroxypropane-1,3-diyl)bis(oxy-4,1-phenylene)]diacetamide
- 2,2’-[(5,5’- (1,4-phenylene)bis(1H-tetrazole-5,1-diyl))bis-N-acetamides
Uniqueness
2,2’-[(3,5-Dinitro-1,2-phenylene)bis(oxy)]di(ethan-1-ol) is unique due to the presence of both nitro groups and ether linkages, which confer distinct chemical reactivity and stability. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for various applications.
Propriétés
Numéro CAS |
83257-94-7 |
|---|---|
Formule moléculaire |
C10H12N2O8 |
Poids moléculaire |
288.21 g/mol |
Nom IUPAC |
2-[2-(2-hydroxyethoxy)-3,5-dinitrophenoxy]ethanol |
InChI |
InChI=1S/C10H12N2O8/c13-1-3-19-9-6-7(11(15)16)5-8(12(17)18)10(9)20-4-2-14/h5-6,13-14H,1-4H2 |
Clé InChI |
KAPNPRDCACYGSO-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1[N+](=O)[O-])OCCO)OCCO)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


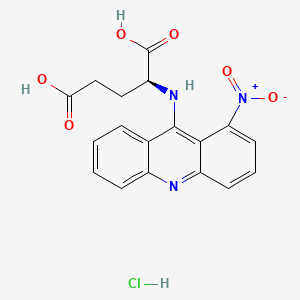
![N-{2-[(2-Hydroxy-3-phenoxypropyl)amino]ethyl}-N'-phenylurea](/img/structure/B14415167.png)
silane](/img/structure/B14415168.png)
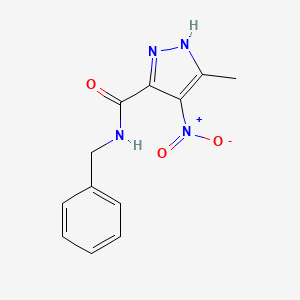
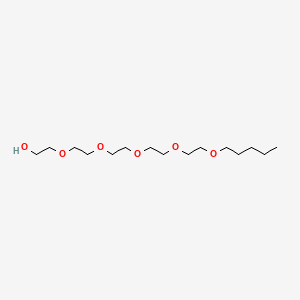
![Phosphine, diphenyl[(phenylthio)methyl]-](/img/structure/B14415175.png)
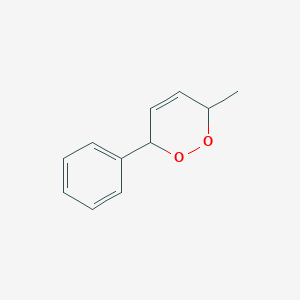

silane](/img/structure/B14415188.png)
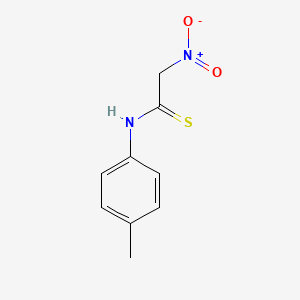
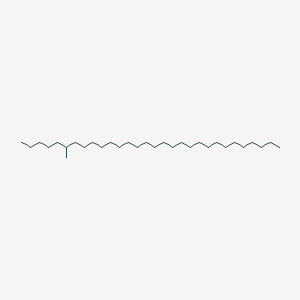

![1H-Imidazole, 1-methyl-2-[(methylthio)methyl]-](/img/structure/B14415222.png)

